molecular formula C12H19ClN2O B039990 Ipidacrine hydrochloride hydrate CAS No. 118499-70-0

Ipidacrine hydrochloride hydrate

Cat. No. B039990
M. Wt: 242.74 g/mol
InChI Key: SBTIBNSPYUUNGA-UHFFFAOYSA-N
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Patent
US06433173B1

Procedure details

As a synthetic process for ipidacrine hydrochloride hydrate, 2-amino-1-cyclopentene-1-carbonitrile (or 1-amino-2-cyanocyclopentene-1) and cyclohexanone are first heated under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine (i.e., 9-amino-2,3,5,6,7,8-hexahydro-lH-cyclopenta[b]quinoline) and hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate (i.e., 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta [b]quinoline-hydrochloride hydrate) has been reported (for example, see JP-B (Kokoku)-63-35611). Further, it is described that ipidacrine is obtained even if reacting 5,5-pentamethylen-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta [d]pyrimidine obtained as a byproduct in the above reaction with phosphorus oxychloride in toluene (for example, see JP-B (Kokoku)-3-54922).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-amino-2-cyanocyclopentene-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][C:5]2[C:7]([NH2:14])=[C:8]3[C:12](=[N:13][C:4]=2[CH2:3][CH2:2]1)[CH2:11][CH2:10][CH2:9]3.O.[ClH:16].NC1CCCC=1C#N.C1(=O)CCCCC1>C1C=CC=CC=1>[CH2:1]1[CH2:6][C:5]2=[C:7]([NH2:14])[C:8]3[CH2:9][CH2:10][CH2:11][C:12]=3[N:13]=[C:4]2[CH2:3][CH2:2]1.[ClH:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CCC1)C#N
Name
1-amino-2-cyanocyclopentene-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC=2C(=C(C3=C(N2)CCC3)N)C1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.